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molecular formula C7H16O3 B8479429 3-Hydroxymethylhexane-1,6-diol

3-Hydroxymethylhexane-1,6-diol

Cat. No. B8479429
M. Wt: 148.20 g/mol
InChI Key: JADZOHUUMLNOSL-UHFFFAOYSA-N
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Patent
US08124806B2

Procedure details

To a solution of 3-ethoxycarbonylhexanedioic acid diethyl ester (10 g, 0.036 mol) in tert-butanol (100 mL) was added sodiumborohydride (6 g). The mixture was heated to reflux. Methanol (10 mL) was added in 3 aliquots over 30 minutes. The solution was heated at reflux for a further 30 minutes and allowed to cool. The solution was neutralised with 5 M hydrochloric acid with care. The solution was filtered and extracted with ethanol (2×50 mL). The solutions were combined and the solvent was removed at reduced pressure. The residue was extracted with ethanol (60 mL), filtered and concentrated at reduced pressure to yield the desired product as a clear, colourless liquid. This was analysed by NMR in D2O and found to be 3-hydroxymethylhexane-1,6-diol in a yield of 4.5 g (85%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]([C:14](OCC)=[O:15])[CH2:7][CH2:8][C:9](OCC)=[O:10])C.[BH4-].[Na+].CO.Cl>C(O)(C)(C)C>[OH:15][CH2:14][CH:6]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:5][CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CC(CCC(=O)OCC)C(=O)OCC)=O
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethanol (60 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC(CCO)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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